![molecular formula C13H13NO3 B11875993 5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide CAS No. 13169-33-0](/img/structure/B11875993.png)
5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-7-phenyl-4-oxaspiro[24]heptane-6-carboxamide is a spiro compound characterized by a unique structure where a cyclopropane ring is fused with another ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide typically involves the reaction of a cyclopropane derivative with appropriate reagents to form the spiro structure. One common method involves the Corey–Chaykovsky reaction, where a cyclopropane ring is formed by the reaction of a ketone with a sulfur ylide . Another method involves the photochemical reaction of olefins with carbenes, leading to the formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: These compounds have similar spiro structures and exhibit biological activities such as diuretic and antiandrogenic effects.
Spiro[cyclopropane-1,9′-fluorene]: This compound is synthesized using the Corey–Chaykovsky reaction and has applications in organic synthesis.
Uniqueness
5-Oxo-7-phenyl-4-oxaspiro[24]heptane-6-carboxamide is unique due to its specific spiro structure and the presence of both oxo and carboxamide functional groups
Propriétés
Numéro CAS |
13169-33-0 |
|---|---|
Formule moléculaire |
C13H13NO3 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
5-oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide |
InChI |
InChI=1S/C13H13NO3/c14-11(15)9-10(8-4-2-1-3-5-8)13(6-7-13)17-12(9)16/h1-5,9-10H,6-7H2,(H2,14,15) |
Clé InChI |
UIWOEEOOFYZUBE-UHFFFAOYSA-N |
SMILES canonique |
C1CC12C(C(C(=O)O2)C(=O)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


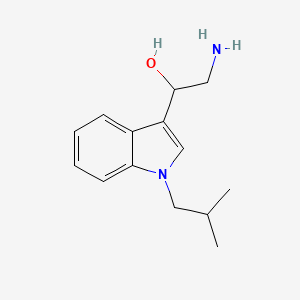
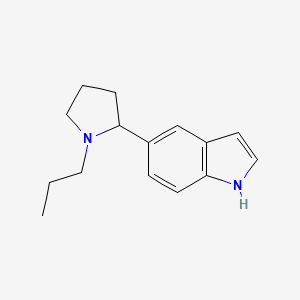
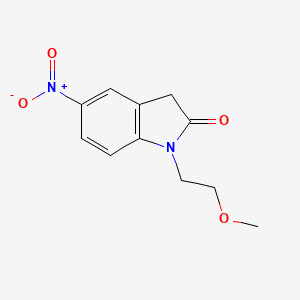
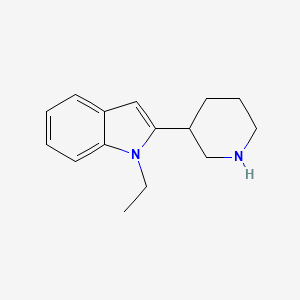
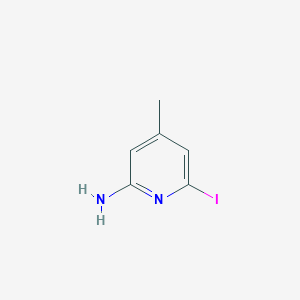
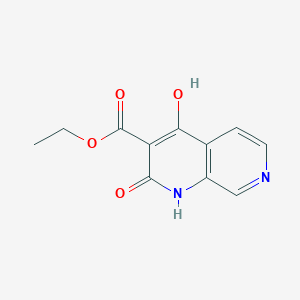
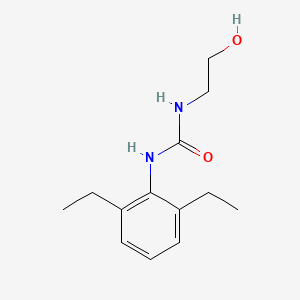
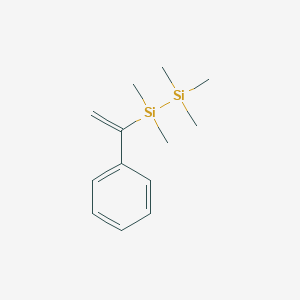



![2-amino-N-cyclopropyl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11875971.png)


